Cas no 80311-89-3 (N-Benzyl 4-bromobenzamide)

N-Benzyl 4-bromobenzamide structure
N-Benzyl 4-bromobenzamide structure
Nome del prodotto:N-Benzyl 4-bromobenzamide
Numero CAS:80311-89-3
MF:C14H12BrNO
MW:290.15518283844
MDL:MFCD00443890
CID:857825
PubChem ID:781117

N-Benzyl 4-bromobenzamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Benzyl-4-bromobenzamide
    • N-Benzyl 4-bromobenzamide
    • 4-bromo-N-benzylbenzamide
    • 4-Bromo-N-(phenylmethyl)benzamide (ACI)
    • N-(4-Bromobenzoyl)benzylamine
    • Cambridge id 5214056
    • CHEMBL1885762
    • MFCD00443890
    • AS-58472
    • D97526
    • SCHEMBL8042301
    • HMS2644G23
    • A864706
    • SY317069
    • AKOS000186162
    • MLS000692855
    • CS-0187578
    • 80311-89-3
    • DTXSID60354758
    • SMR000285612
    • MDL: MFCD00443890
    • Inchi: 1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
    • Chiave InChI: RLXPLHLLCIBNAN-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(Br)=CC=1)NCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 289.01000
  • Massa monoisotopica: 289.01023g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 243
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 29.1Ų

Proprietà sperimentali

  • PSA: 29.10000
  • LogP: 3.77000

N-Benzyl 4-bromobenzamide Informazioni sulla sicurezza

  • Identificazione dei materiali pericolosi: Xi

N-Benzyl 4-bromobenzamide Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

N-Benzyl 4-bromobenzamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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80311-89-3 98%
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$ 87.00 2023-04-18
eNovation Chemicals LLC
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abcr
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Alichem
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Fluorochem
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£76.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-BR962-1g
N-Benzyl 4-bromobenzamide
80311-89-3 97%
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419.0CNY 2021-08-04
eNovation Chemicals LLC
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1g
$65 2025-02-20

N-Benzyl 4-bromobenzamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 9 min, 80 °C
Riferimento
Microwave-assisted chemoselective transamidation of secondary amides by selective N-C(O) bond cleavage under catalyst, additive and solvent-free conditions
Singh, Vishal; et al, Chemical Communications (Cambridge, 2023, 59(94), 14009-14012

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: Tetrahydrofuran ;  13 h, reflux
Riferimento
Palladium-Catalyzed Carbamoylation of Aryl Halides by Tungsten Carbonyl Amine Complex
Ren, Wei; et al, Journal of Organic Chemistry, 2009, 74(21), 8332-8335

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Pyridinium, 1-(3-sulfopropyl)-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κ… ;  40 min, 140 °C
Riferimento
Microwave-promoted direct amidation of unactivated esters catalyzed by heteropolyanion-based ionic liquids under solvent-free conditions
Fu, Renzhong; et al, Tetrahedron Letters, 2015, 56(30), 4527-4531

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[[2-(diphenylphosphino-κP)phenyl… Solvents: Toluene ;  12 h, 120 °C; 120 °C → rt
Riferimento
C-N Coupling of Amides with Alcohols Catalyzed by N-Heterocyclic Carbene-Phosphine Iridium Complexes
Kerdphon, Sutthichat; et al, Journal of Organic Chemistry, 2015, 80(22), 11529-11537

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Methylthiouracil (resin-bound) ,  Pyridine Solvents: Dichloromethane ;  3 min
1.2 Solvents: Dichloromethane ;  3 min
Riferimento
An improved synthesis of solid-supported reagents (SSRs) for selective acylation of amines by microwave irradiation
Petricci, Elena; et al, Tetrahedron Letters, 2002, 43(37), 6507-6509

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  10 min, rt; 5 min, 80 °C
Riferimento
Microwave-Assisted Acylation of Amines, Alcohols, and Phenols by the Use of Solid-Supported Reagents (SSRs)
Petricci, Elena; et al, Journal of Organic Chemistry, 2004, 69(23), 7880-7887

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 h, 23 °C
Riferimento
Metal-Free Transamidation of Secondary Amides via Selective N-C Cleavage under Mild Conditions
Liu, Yongmei; et al, Organic Letters, 2017, 19(7), 1614-1617

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  3 h, 130 °C
1.2 Reagents: Cesium carbonate ;  12 h, 130 °C
Riferimento
Tandem Synthesis of N-Alkylated Amides from Aldoximes and Alcohols by Using a Ru/Ir Dual-Catalyst System
Li, Feng; et al, ChemCatChem, 2013, 5(8), 2178-2182

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Potassium tert-butoxide ,  1860000-73-2 Solvents: Toluene ;  12 h, 120 °C
Riferimento
Ruthenium(II) complexes encompassing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone hybrid ligand: A new versatile potential catalyst for dehydrogenative amide synthesis
Selvamurugan, Sellappan; et al, Inorganica Chimica Acta, 2017, 454, 46-53

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Catalysts: 1853177-47-5 Solvents: Acetonitrile ,  Toluene ;  12 h, 120 °C
Riferimento
Ruthenium(II) carbonyl complexes containing bidentate 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone ligands as efficient catalysts for catalytic amidation reaction
Selvamurugan, Sellappan; et al, Journal of Organometallic Chemistry, 2016, 803, 119-127

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[4′-[(dimethylamino)methyl]-3′-mercapto[1,… Solvents: 1,2-Dichlorobenzene ;  40 min, rt
Riferimento
Iterative design of a biomimetic catalyst for amino acid thioester condensation
Wu, Huabin; et al, Organic Letters, 2017, 19(19), 5122-5125

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Ammonia borane Solvents: Xylene ;  6 h, reflux
Riferimento
Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids
Ramachandran, P. Veeraraghavan ; et al, Organic Letters, 2021, 23(8), 2938-2942

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Methanesulfonyl chloride ,  1-Hydroxy-2-phenyl-1H-benzimidazole ,  Diisopropylethylamine Solvents: Dimethylformamide ;  10 min, cooled
1.2 10 min, 0 °C
1.3 2.5 h, rt
Riferimento
Design, synthesis and utilization of 1-substituted sulfonyloxy-2-phenylbenzimidazole as a novel peptide coupling reagents
Kokare, N. D.; et al, Protein & Peptide Letters, 2007, 14(3), 259-263

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Cesium hydroxide Solvents: Water ;  2 d, 160 °C
Riferimento
Clean synthesis of primary to tertiary carboxamides by CsOH-catalyzed aminolysis of nitriles in water
Li, Yang; et al, Green Chemistry, 2016, 18(18), 4865-4870

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Tributylamine ;  0.5 h, 120 - 150 °C
Riferimento
Carbamoylation of Aryl Halides by Molybdenum or Tungsten Carbonyl Amine Complexes
Ren, Wei; et al, Journal of Organic Chemistry, 2010, 75(9), 3017-3020

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Ethanol ;  1 - 12 h, 45 - 60 °C
Riferimento
Catalyst-Free, Metal-Free, and Chemoselective Transamidation of Activated Secondary Amides
Ramkumar, Rajagopal; et al, Synthesis, 2019, 51(4), 921-932

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide ;  16.67 min, 40 °C
Riferimento
N-Heterocyclic Carbene-Mediated Microfluidic Oxidative Electrosynthesis of Amides from Aldehydes
Green, Robert A.; et al, Organic Letters, 2016, 18(5), 1198-1201

Metodo di produzione 18

Condizioni di reazione
1.1 Catalysts: Magnetite (Fe3O4) (surface sulfonated) ,  Chlorosulfonic acid (reaction product with magnetite) ;  4 h, 90 °C
Riferimento
Magnetite-supported sulfonic acid: a retrievable nanocatalyst for the Ritter reaction and multicomponent reactions
Gawande, Manoj B.; et al, Green Chemistry, 2013, 15(7), 1895-1899

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Bis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]](1,4-diazabicyclo[2.2.2]octane-κN1… Solvents: Tetrahydrofuran ;  24 h, rt
Riferimento
Direct synthesis of amides and imines by dehydrogenative homo or cross-coupling of amines and alcohols catalyzed by Cu-MOF
Anbardan, Soheil Zamani; et al, RSC Advances, 2021, 11(34), 20788-20793

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide Solvents: Water ;  1 h, rt
1.2 15 min, rt
Riferimento
Amidation and esterification of carboxylic acids with amines and phenols by N,N'-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water
Fattahi, Nadia; et al, Tetrahedron, 2018, 74(32), 4351-4356

Metodo di produzione 21

Condizioni di reazione
1.1 Catalysts: Bis(lanthanum)hexakis(tetrahydrofuran)tetrakis[μ-(2,2,2-trifluoroethanolato-κO:κ… ;  6 h, 80 °C
1.2 Reagents: Water
Riferimento
Heterobimetallic Lanthanide-Sodium Alkoxides Catalyze the Amidation of Esters
Li, Zhao; et al, Asian Journal of Organic Chemistry, 2018, 7(4), 810-814

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Water Catalysts: Triphenylphosphine ,  Cobalt chloride (CoCl2) Solvents: 2,2-Dimethylpropanenitrile ;  24 h, 135 °C
Riferimento
A Versatile Cobalt Catalyst for Secondary and Tertiary Amide Synthesis from Various Carboxylic Acid Derivatives
Kim, Se Eun; et al, Asian Journal of Organic Chemistry, 2016, 5(2), 222-231

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine Solvents: Toluene ;  rt; 19 h, 110 °C
Riferimento
Phosphine-Based Redox Catalysis in the Direct Traceless Staudinger Ligation of Carboxylic Acids and Azides
Kosal, Andrew D.; et al, Angewandte Chemie, 2012, 51(48), 12036-12040

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Triphenylphosphine ,  Cobalt chloride (CoCl2) Solvents: 2,2-Dimethylpropanenitrile ;  24 h, 135 °C
Riferimento
A Versatile Cobalt Catalyst for Secondary and Tertiary Amide Synthesis from Various Carboxylic Acid Derivatives
Kim, Se Eun; et al, Asian Journal of Organic Chemistry, 2016, 5(2), 222-231

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 2379831-65-7 Solvents: Toluene ;  12 h, 120 °C
Riferimento
The synthesis and structure of pyridine-oxadiazole iridium complexes and catalytic applications: Non-coordinating-anion-tuned selective C-N bond formation
Yao, Wei; et al, Chinese Chemical Letters, 2020, 31(3), 701-705

Metodo di produzione 26

Condizioni di reazione
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Dipotassium phosphate Solvents: Tetrahydrofuran ;  22 h, 90 °C
Riferimento
Catalytic amidation of unactivated ester derivatives mediated by trifluoroethanol
Caldwell, Nicola; et al, Chemical Communications (Cambridge, 2015, 51(46), 9495-9498

Metodo di produzione 27

Condizioni di reazione
1.1 Catalysts: Lithium hydroxide ;  250 atm, rt → 200 °C; 30 min, 200 °C
Riferimento
Direct, rapid, solvent-free conversion of unactivated esters to amides using lithium hydroxide as a catalyst
Miller, Shelli A.; et al, RSC Advances, 2015, 5(113), 93248-93251

Metodo di produzione 28

Condizioni di reazione
1.1 Solvents: Toluene ;  2 h, 110 °C; 110 °C → 40 °C
1.2 16 h, rt
Riferimento
Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds
Elwood, Jessica M. L. ; et al, Organic Letters, 2022, 24(51), 9491-9496

Metodo di produzione 29

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 5-Carboxy-1H-indole-1-acetic acid (complex with copper and cobalt) Solvents: Toluene ;  12 h, 90 °C
Riferimento
Copper-cobalt coordination polymers and catalytic applications on borrowing hydrogen reactions
Chang, Shaoze; et al, New Journal of Chemistry, 2022, 46(33), 15929-15936

Metodo di produzione 30

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 - 60 min, rt
Riferimento
Homoleptic Bis(trimethylsilyl)amides of Yttrium Complexes Catalyzed Hydroboration Reduction of Amides to Amines
Ye, Pengqing; et al, Organic Letters, 2020, 22(4), 1306-1310

Metodo di produzione 31

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  24 h, rt
1.2 3 h, rt
Riferimento
Visible-Light-Mediated Synthesis of Amides from Aldehydes and Amines via in Situ Acid Chloride Formation
Iqbal, Naeem; et al, Journal of Organic Chemistry, 2016, 81(5), 1905-1911

Metodo di produzione 32

Condizioni di reazione
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-… Solvents: Tetrahydrofuran ,  Water ;  12 h, 130 °C; 130 °C → rt
1.2 Reagents: Cesium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene ;  12 h, 130 °C
Riferimento
Combination of gold and iridium catalysts for the synthesis of N-alkylated amides from nitriles and alcohols
Li, Feng; et al, Catalysis Science & Technology, 2015, 5(3), 1953-1960

Metodo di produzione 33

Condizioni di reazione
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ;  rt; 6 h, 40 °C; 40 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  40 min, rt
Riferimento
Total syntheses of (-)-emestrin H and (-)-asteroxepin
Umeki, Kanato; et al, Tetrahedron, 2020, 76(48),

N-Benzyl 4-bromobenzamide Raw materials

N-Benzyl 4-bromobenzamide Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80311-89-3)N-Benzyl 4-bromobenzamide
A864706
Purezza:99%
Quantità:25g
Prezzo ($):180.0